molecular formula C20H23N3O5S B2707124 N-(4-(N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide CAS No. 896312-26-8

N-(4-(N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide

Cat. No. B2707124
CAS RN: 896312-26-8
M. Wt: 417.48
InChI Key: HNQVKHUCJWYLOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(4-(N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide” is a complex organic molecule. It contains functional groups such as sulfamoyl and acetamide, which are common in many pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various computational methods. For example, a similar compound, N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy] acetamide, was investigated for its therapeutic activity against EGFR and VEGFR-2 proteins using density functional theory, molecular docking, and molecular dynamic simulation .

Scientific Research Applications

Synthesis and Chemical Properties

N-(4-(N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide has been explored in various chemical syntheses and studies focusing on its unique properties and potential applications. For instance, the compound's derivatives have been synthesized and evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria. In one study, compounds showed potent antibacterial activity against methicillin-resistant Staphylococcus aureus, highlighting the compound's potential as a scaffold for developing new antimicrobial agents (Abdel‐Hafez et al., 2018).

Antitumor Activity

Research has also been conducted on derivatives of this compound to evaluate their antitumor activity. Novel acetamide, pyrrole, pyrrolopyrimidine, and other derivatives have been synthesized, with some compounds showing more effectiveness than the reference drug, doxorubicin, in antitumor activity. This points towards the potential therapeutic applications of these compounds in cancer treatment (Alqasoumi et al., 2009).

Coordination Complexes and Antioxidant Activity

Further studies have explored the formation of coordination complexes using derivatives of this compound and their antioxidant activities. For example, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives demonstrated significant antioxidant activity. These findings suggest potential applications in designing antioxidant agents and studying metal-organic frameworks for various uses (Chkirate et al., 2019).

Enzyme Inhibition and Molecular Docking Studies

The compound and its derivatives have also been the subject of enzyme inhibition and molecular docking studies, aiming to identify new therapeutic targets. One study synthesized a series of N-(substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives, which were evaluated for their inhibition potential against various enzymes. Compound 8g, in particular, demonstrated good activity, suggesting the compound's utility in developing enzyme inhibitors (Virk et al., 2018).

properties

IUPAC Name

N-[4-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-3-28-18-8-6-17(7-9-18)23-13-16(12-20(23)25)22-29(26,27)19-10-4-15(5-11-19)21-14(2)24/h4-11,16,22H,3,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQVKHUCJWYLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.